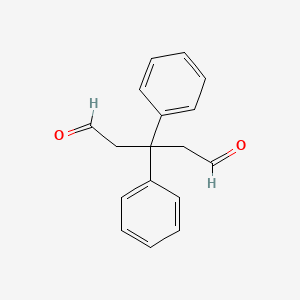
3,3-Diphenylpentanedial
Overview
Description
3,3-Diphenylpentanedial is a dialdehyde compound characterized by a five-carbon chain (pentanedial) with phenyl groups substituted at both third carbon positions. The molecule combines the reactivity of aldehyde groups with the steric and electronic effects of aromatic phenyl substituents, making it a candidate for applications in organic synthesis, polymer chemistry, and coordination chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
3,3-Diphenylpentanedial (Hypothetical Data)
- Molecular Formula : C₁₇H₁₆O₂ (estimated).
- Functional Groups : Two aldehyde groups (-CHO), two phenyl substituents.
- Reactivity : Aldehydes participate in nucleophilic addition and condensation reactions. Phenyl groups may stabilize intermediates via resonance.
Diethyl 2,4-Diacetyl-3-phenylpentanedioate ()
- Molecular Formula : C₁₉H₂₄O₆.
- Functional Groups : Two ester groups, two acetyl groups, one phenyl substituent.
- Reactivity: Ester groups undergo hydrolysis; acetyl groups may participate in keto-enol tautomerism. Applications include research-focused organic synthesis .
3-Methyl-2,4-pentanedione ()
- Molecular Formula : C₆H₁₀O₂.
- Functional Groups : Two ketone groups, one methyl substituent.
- Reactivity : Diketone structure enables chelation with metal ions and use in coordination chemistry. Methyl groups reduce steric hindrance compared to phenyl substituents .
2,3-Pentanedione ()
- Molecular Formula : C₅H₈O₂.
- Functional Groups : Two adjacent ketone groups.
- Reactivity: Known for occupational exposure risks in flavoring industries; associated with respiratory toxicity .
Structural and Physical Properties Comparison
*Estimated data based on structural analogs.
Key Research Findings and Gaps
- Synthetic Utility : Compounds like Diethyl 2,4-diacetyl-3-phenylpentanedioate demonstrate the versatility of pentanedioate derivatives in synthesizing complex organic frameworks .
- Toxicity Profiles: The contrast between 2,3-pentanedione’s respiratory hazards and 3,3'-diaminobenzidine’s carcinogenicity underscores the need for substituent-specific toxicity studies for this compound .
- Data Limitations : Direct experimental data for this compound are absent in the evidence, necessitating further research into its physicochemical properties and biological effects.
Properties
CAS No. |
64516-58-1 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,3-diphenylpentanedial |
InChI |
InChI=1S/C17H16O2/c18-13-11-17(12-14-19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
PMQLXPTVUKLMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=O)(CC=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














